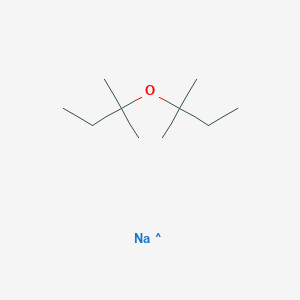
Sodium t-amyl oxide
货号 B8452104
分子量: 181.27 g/mol
InChI 键: UIIJZQVROQHLAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04228168
Procedure details


860 mg of sodium were added to 18 ml of tertiary amylalcohol-absolute toluene (1:1), and the mixture was refluxed for 5 hours. Then, the reaction mixture was condensed to dryness, whereby sodium tertiary amyloxide was obtained. 20 ml of absolute toluene and 1.09 g of 1,2,3,4-tetrahydro-1-(3-methoxycarbonylpropyl)-2-benzyl-β-carboline were added to said sodium tertiary amyloxide under ice-cooling, and the mixture was stirred at the same temperature for 3 hours. After the reaction was completed, ethyl acetate was added to the reaction mixture. Said mixture was washed with an aqueous saturated sodium chloride solution, dried and then condensed. The residue thus obtained was purified by silica gel chromatography (Solvent: chloroform), and then recrystallized from a mixture of methanol and isopropyl ether, whereby 300 mg of 1,2,3,3a,4,5,6,7-octahydro-3-benzyl-7-oxo-azepino[1,2,3-lm]-β-carboline were obtained. Yield: 30.3%


Identifiers


|
REACTION_CXSMILES
|
[Na:1].[C:2]([OH:7])([CH2:5][CH3:6])([CH3:4])[CH3:3]>>[C:2]([O:7][C:2]([CH2:5][CH3:6])([CH3:4])[CH3:3])([CH2:5][CH3:6])([CH3:4])[CH3:3].[Na:1] |f:2.3,^1:0,18|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
860 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(CC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(CC)OC(C)(C)CC.[Na]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
